molecular formula C23H20N4O2 B122778 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione CAS No. 137592-43-9

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione

Cat. No. B122778
M. Wt: 384.4 g/mol
InChI Key: APYXQTXFRIDSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione" is a complex molecule that likely exhibits interesting chemical and physical properties due to its multiple functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the condensation of 1,3-diones with amines. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine is reported, suggesting a possible pathway for synthesizing similar pyrrole derivatives . Additionally, the formation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine indicates the reactivity of aminopyridines with diketones, which could be relevant for the synthesis of the target compound . The aminoacylation of indoles and pyrroles through a three-component reaction involving ynol ethers and sulfonyl azides also provides a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a Schiff base derived from 3,4-diaminopyridine has been determined, revealing intermolecular hydrogen-bonded dimers . This suggests that the target compound may also form specific molecular arrangements in the solid state, potentially influencing its properties.

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds includes the formation of Schiff bases and the aminoacylation of indoles and pyrroles. The reactions of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amines lead to the formation of spiro compounds, indicating that the target compound may also undergo reactions with amines to form complex structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of similar heterocyclic compounds can provide some insights. The presence of multiple heteroatoms and functional groups in these compounds suggests that they may exhibit a range of physical properties such as solubility, melting points, and stability. The chemical properties, including reactivity towards nucleophiles and electrophiles, can be inferred from the reported synthesis and reaction mechanisms .

Scientific Research Applications

Photochromic Properties

Research shows that derivatives of indolyl- and pyrroledione-containing compounds, similar in structure to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, exhibit notable photochromic properties. These compounds change color when exposed to light, which could have potential applications in various fields including material science and molecular switches (Makarova et al., 2013), (Metelitsa et al., 2010).

Anticancer Activity

Some derivatives, synthesized using processes that might be similar to those used for 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, have been evaluated for their potential anticancer activity. This research signifies the potential of these compounds in medicinal chemistry, particularly in the development of new anticancer drugs (Kumar et al., 2013).

Fluorescence and Quantum Yields

Studies on similar indolyl-pyrroledione derivatives have revealed interesting fluorescence properties with varying quantum yields. These properties suggest possible applications in fluorescence imaging or as fluorescent probes in biochemical research (Shepelenko et al., 2017).

Potential in Imaging Probes

Research on compounds structurally related to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione shows promise in the development of imaging probes, especially for detecting specific enzymes or proteins in medical imaging (Ono et al., 2016).

Amyloid Detection

Some unsymmetric indolylmaleimides, which are chemically similar, have been found to have high selectivity for amyloid fibrils. This suggests potential applications in the detection and study of amyloids, relevant in neurodegenerative diseases like Alzheimer's (Nakazono et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the sources I found . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXQTXFRIDSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
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3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
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3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
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3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione

Citations

For This Compound
2
Citations
Y Shiga, K Minami, K Segawa, Y Uezono… - Anesthesia & …, 2004 - journals.lww.com
IMPLICATIONS: Vascular smooth muscle cell (SMC) proliferation has been recognized as central to the pathology of major forms of vascular disease. Ketamine inhibited SMCs at …
Number of citations: 4 journals.lww.com
K Segawa, K Minami, Y Uezono… - Alcoholism: Clinical …, 2002 - Wiley Online Library
A large body of evidence has shown that ethanol inhibits the cell growth and cell proliferation in a variety of cell types. However, it has not been studied whether ethanol inhibits the …
Number of citations: 4 onlinelibrary.wiley.com

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